N"-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine
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Overview
Description
“N”-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine: is a complex organic compound characterized by its unique structure, which includes a dioxepin ring fused with a benzimidazole moiety and a methanetriamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N”-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine typically involves multiple steps:
Formation of the Dioxepin Ring: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.
Benzimidazole Formation: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Methanetriamine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the dioxepin ring, potentially leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced dioxepin derivatives.
Scientific Research Applications
“N”-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, pending further research.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N”-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine is not fully understood, but it is believed to involve interactions with specific molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, cell signaling, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Methanetriamine: A simpler compound with a similar methanetriamine group but lacking the dioxepin and benzimidazole moieties.
Benzimidazole Derivatives: Compounds like benzimidazole itself or its various substituted derivatives.
Dioxepin Compounds: Molecules containing the dioxepin ring but without the additional functional groups.
Uniqueness
“N”-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine: is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N5O2 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N"-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine |
InChI |
InChI=1S/C11H15N5O2/c12-10(13)16-11-14-6-4-8-9(5-7(6)15-11)18-3-1-2-17-8/h4-5,10H,1-3,12-13H2,(H2,14,15,16) |
InChI Key |
KSDNLHDAFSHQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)NC(=N3)NC(N)N)OC1 |
Origin of Product |
United States |
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